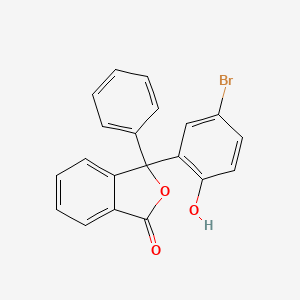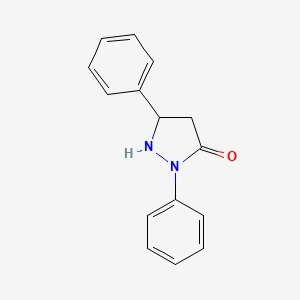![molecular formula C24H19NO B12912267 1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-09-9](/img/structure/B12912267.png)
1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole is a complex heterocyclic compound that combines the structural features of chromene and pyrrole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multicomponent reactions. One common method is the three-component reaction involving an aromatic aldehyde, a malono derivative, and a phenyl hydrazine derivative. This reaction is usually carried out in a solvent such as ethanol or water at room temperature .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer or antiviral agent.
Industry: Used in the development of new materials, such as organic dyes and semiconductors.
作用機序
The mechanism of action of 3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to specific sites, thereby modulating biological pathways. For example, it may inhibit enzyme activity or block receptor sites, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrole Derivatives: Widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
3-Phenyl-1-(m-tolyl)-1,4-dihydrochromeno[4,3-b]pyrrole is unique due to its combined chromene and pyrrole structure, which provides a versatile framework for various chemical modifications and applications. This dual structure enhances its potential for interacting with multiple biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
654651-09-9 |
|---|---|
分子式 |
C24H19NO |
分子量 |
337.4 g/mol |
IUPAC名 |
1-(3-methylphenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C24H19NO/c1-17-8-7-11-19(14-17)25-15-21(18-9-3-2-4-10-18)22-16-26-23-13-6-5-12-20(23)24(22)25/h2-15H,16H2,1H3 |
InChIキー |
QMADKXABCZTNDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2C4=CC=CC=C4OC3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)



![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)
![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)

![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)

